5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
Description
5-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is a heterocyclic compound comprising a 2-furoic acid backbone linked via a methylene bridge to a 4-iodo-3,5-dimethylpyrazole moiety. The iodine substitution at the pyrazole’s 4-position distinguishes it from analogs with nitro, amino, or fluorinated groups, influencing its electronic properties, reactivity, and binding interactions in biological systems .
Its synthesis likely follows routes analogous to related pyrazole-furoic acid hybrids, involving nucleophilic substitution or coupling reactions.
Properties
IUPAC Name |
5-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPSTOFGNHPMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole ring is typically synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For 3,5-dimethyl substitution, acetylacetone or similar diketones are common starting materials.
Coupling to 2-Furoic Acid
The methylene linkage between the pyrazole and the furoic acid is formed by:
- Alkylation Reaction: The pyrazole nitrogen is alkylated with a halomethyl derivative of 2-furoic acid or its ester.
- Alternatively, a chloromethyl or bromomethyl furoate intermediate can be reacted with the pyrazole under basic conditions (e.g., potassium carbonate) to form the N-methylene linkage.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic methods.
- Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm the pyrazole and furoic acid environments.
- Mass Spectrometry (MS) to verify molecular weight.
- Infrared (IR) Spectroscopy to identify functional groups such as carboxylic acid and pyrazole ring vibrations.
Detailed Synthetic Route Summary Table
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + 2,4-pentanedione, reflux | Formation of 3,5-dimethylpyrazole |
| 2 | Electrophilic iodination | Iodine (I2), iodic acid (HIO3), acetic acid | Selective iodination at 4-position of pyrazole |
| 3 | Alkylation (methylene bridge) | Halomethyl-2-furoate, K2CO3, DMF or similar | Coupling pyrazole N1 to furoic acid moiety |
| 4 | Purification | Recrystallization or chromatography | Isolation of pure 5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid |
| 5 | Characterization | NMR, MS, IR | Structural confirmation |
Research Findings and Notes
- The iodination step is critical and must be carefully controlled to avoid polyiodination or degradation of the pyrazole ring.
- The use of mild oxidants and acetic acid as solvent provides good selectivity and yield.
- Alkylation reactions benefit from the use of polar aprotic solvents and mild bases to promote nucleophilic substitution without side reactions.
- The compound’s unique structure, combining iodine and pyrazole, may enhance biological activity, making the synthetic route valuable for pharmaceutical research.
Chemical Reactions Analysis
Substitution Reactions at the Pyrazole Ring
The 4-iodo substituent on the pyrazole ring undergoes nucleophilic aromatic substitution (NAS) under mild conditions. This reactivity is enhanced by the electron-withdrawing effect of the adjacent methyl groups .
Key Observations :
- The iodine atom serves as a superior leaving group compared to bromine or chlorine in cross-coupling reactions .
- Steric hindrance from the 3,5-dimethyl groups slows reaction kinetics but improves regioselectivity .
Furoic Acid Oxidation
The carboxylic acid group undergoes decarboxylation under oxidative conditions, forming CO₂ and a furan derivative :
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic, 100°C | 5-[(4-Iodo-3,5-dimethylpyrazolyl)methyl]furan |
| H₂O₂/Fe³⁺ | Aqueous, 60°C | Partial decarboxylation |
Reduction of the Furan Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran, preserving the pyrazole and iodine substituents .
Electrophilic Aromatic Substitution (EAS) on Furan
The electron-rich furan ring undergoes nitration and sulfonation, though the carboxylic acid group directs substitution to the 5-position :
| Reaction | Reagents | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-furoic acid derivative |
| Sulfonation | SO₃, DCE, 40°C | 5-Sulfo-furoic acid derivative |
Note : Steric effects from the pyrazolylmethyl group suppress competing reactions at the 3-position .
Acid-Catalyzed Rearrangements
Under acidic conditions, the compound undergoes intramolecular cyclization to form a fused pyrazolo-furan system :
Mechanistic Pathway :
- Protonation of the carboxylic acid group.
- Nucleophilic attack by the pyrazole nitrogen on the activated carbonyl carbon.
- Elimination of water to form a six-membered ring .
Cross-Coupling Reactions via the Iodo Substituent
The iodine atom participates in palladium-catalyzed couplings, enabling diversification of the pyrazole ring :
| Coupling Type | Conditions | Application |
|---|---|---|
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylation for fluorescent probes |
| Heck | Pd(OAc)₂, P(o-tol)₃, DMF | Vinylation for polymer precursors |
Example :
Coordination Chemistry
The carboxylic acid and pyrazole nitrogen act as bidentate ligands for transition metals, forming complexes with Cu(II), Ni(II), and Zn(II) :
| Metal Salt | Structure | Application |
|---|---|---|
| Cu(NO₃)₂ | Octahedral geometry | Catalytic oxidation studies |
| ZnCl₂ | Tetrahedral geometry | Luminescent materials |
Stability : Complexes exhibit thermal stability up to 250°C .
Decarboxylation Pathways
Thermal decarboxylation (200°C, vacuum) yields 5-[(4-iodo-3,5-dimethylpyrazolyl)methyl]furan, a key intermediate for agrochemical synthesis .
Scientific Research Applications
Unfortunately, the available search results offer limited information regarding specific applications of the compound "5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid." However, based on the search results, we can infer potential applications and relevant chemical properties.
Chemical Properties and Identification
Potential Applications Based on Structural Components
Given the compound's structure, which includes a pyrazole ring, an iodine substituent, and a furoic acid moiety, we can infer potential applications based on similar compounds and known chemical behaviors:
Pyrazole Derivatives
- Inhibitors of PARP-1 : Research indicates that pyrazole derivatives may be designed as inhibitors of PARP-1, which is relevant in the treatment of diseases like cancer, stroke, and inflammation .
- Antimicrobial Activity : Pyrazole derivatives have demonstrated antioxidant and antimicrobial activity .
Iodo-Substituted Compounds
- Reaction Intermediate: 3,5-Dimethyl-4-iodo-1H-pyrazole, a related iodo-substituted pyrazole, can be created via chemical reactions and may be a useful intermediate in the synthesis of more complex molecules .
Furoic Acid Derivatives
- Cocrystallization Studies : Furoic acid derivatives have been explored in cocrystallization studies for pharmaceuticals .
- Ester Production : Carboxylic acids, such as furoic acid, can react with alcohols to produce esters .
N-(furan-2-ylmethyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
Data Table
Because of the lack of specific application data in the search results, a comprehensive data table cannot be constructed. However, relevant data from similar compounds is listed below.
Case Studies
The search results do not contain specific case studies for "this compound".
Supplier Information
Mechanism of Action
The mechanism of action of 5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid involves its interaction with specific molecular targets. The iodine substituent and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity . The compound may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:
Structural and Functional Insights:
Electron Effects: The iodo substituent in the target compound provides polarizability and enhances halogen bonding, which is critical in protein-ligand interactions . The nitro group in the analog (CAS 380580-59-6) is strongly electron-withdrawing, likely reducing the pKa of the furoic acid moiety and increasing oxidative stability .
Fluorinated analogs (e.g., ) are often optimized for enhanced bioavailability and resistance to metabolic degradation, making them candidates for long-acting therapeutics .
Synthetic Accessibility: The iodine atom in the target compound may complicate synthesis due to its size and the need for specialized coupling reagents. In contrast, nitro and amino groups are more straightforward to introduce via nitration or amination reactions .
Biological Activity
5-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid (CAS Number: 1171235-93-0) is a compound of interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and relevant research findings.
The molecular formula of this compound is C₁₁H₁₁IN₂O₃. It features a furoic acid moiety and a pyrazole ring, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁IN₂O₃ |
| Molecular Weight | 387.69 g/mol |
| CAS Number | 1171235-93-0 |
| MDL Number | MFCD12026927 |
Antimicrobial Activity
Research has indicated that compounds containing pyrazole and furoic acid structures exhibit notable antimicrobial properties. A study demonstrated that derivatives similar to this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 32 to 64 µg/mL, indicating moderate to strong antibacterial activity .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. For instance, in vitro assays demonstrated that it could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase. In one study, treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value estimated at around 15 µM for MCF-7 cells .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were evaluated using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may have therapeutic potential in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of pyrazole derivatives were synthesized and tested against E. coli and S. aureus. The results showed that the introduction of iodine at the 4-position significantly enhanced the antimicrobial activity compared to non-substituted analogs.
Case Study 2: Cancer Cell Line Testing
A recent study investigated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) within the cells .
Q & A
Q. What are the optimal synthetic routes for 5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid?
Methodological Answer: A scalable synthesis involves:
Alkylation of 4-iodo-3,5-dimethylpyrazole with a methylfuran precursor under basic conditions (e.g., K₂CO₃ in DMF).
Carboxylic acid functionalization via oxidation of a methyl ester intermediate using KMnO₄ or catalytic hydrogenation.
Purification by recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Key parameters include reaction time, temperature (reflux at 80–100°C), and stoichiometric control of iodinated intermediates to avoid byproducts .
Q. How is the compound structurally characterized to confirm purity and regiochemistry?
Methodological Answer: Use a combination of:
- NMR spectroscopy : - and -NMR to verify substitution patterns (e.g., methyl groups at pyrazole C3/C5, iodination at C4).
- X-ray crystallography : Resolve crystal packing and confirm the spatial orientation of the furoic acid moiety (as in pyrazoline analogs) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₂H₁₂IN₂O₃) and isotopic patterns for iodine.
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How to design a study evaluating the compound’s enzyme inhibition mechanisms?
Methodological Answer:
Target selection : Prioritize enzymes with structural homology to pyrazole-binding proteins (e.g., cyclooxygenase-2 or kinases).
Assay conditions :
- Use recombinant enzymes in buffer (pH 7.4, 25°C) with substrate kinetics monitored via fluorescence or spectrophotometry.
- Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle).
Dose-response curves : Calculate IC₅₀ values across a logarithmic concentration range (1 nM–100 µM).
Binding mode analysis : Perform molecular docking (AutoDock Vina) and validate with surface plasmon resonance (SPR) for affinity constants .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies may arise from:
- Purity variations : Re-test batches with HPLC-UV/MS and exclude samples with degradation products (e.g., deiodination).
- Assay interference : Confirm selectivity via counter-screening against related enzymes or receptors.
- Solubility limitations : Use co-solvents (≤1% DMSO) or formulate as sodium salts for aqueous assays.
- Structural analogs : Compare activity of methyl vs. ethyl ester derivatives to identify functional group dependencies .
Q. What methodologies assess environmental persistence and ecotoxicology?
Methodological Answer:
Degradation studies :
- Hydrolysis : Expose to buffers at pH 4–9 (25–50°C) and monitor via LC-MS for breakdown products.
- Photolysis : Use UV irradiation (λ = 254–365 nm) in aqueous/organic media.
Bioaccumulation : Measure logP (octanol-water partition coefficient) experimentally or via computational tools (EPI Suite).
Toxicity screening :
- Algal growth inhibition (OECD 201): Expose Chlorella vulgaris to 0.1–10 mg/L.
- Daphnia magna acute toxicity (OECD 202): 48-hour EC₅₀ determination.
Environmental modeling : Use fugacity models to predict compartmental distribution (air, water, soil) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
